3,4-Xylylacetaldehyde
Description
3,4-Xylylacetaldehyde, also known as 3,4-dimethylbenzeneacetaldehyde, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a distinctive aromatic odor. This compound is part of the aldehyde family and is characterized by the presence of an aldehyde group attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDGDXNOJMGMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052673 | |
| Record name | 3,4-Dimethyl-benzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68844-97-3 | |
| Record name | 3,4-Dimethylbenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68844-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetaldehyde, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068844973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetaldehyde, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dimethyl-benzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-xylylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Xylylacetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with acetyl chloride, followed by a reduction of the resulting 3,4-dimethylacetophenone to the corresponding alcohol and subsequent oxidation to the aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3,4-dimethylbenzyl chloride, followed by oxidation. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas, followed by oxidation using reagents such as chromium trioxide or potassium permanganate.
Types of Reactions:
Oxidation: this compound can be oxidized to 3,4-dimethylbenzoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3,4-dimethylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoic acid.
Reduction: 3,4-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Xylylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-xylylacetaldehyde largely depends on its chemical reactivity. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical processes. The aldehyde group can also participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various derivatives.
Comparison with Similar Compounds
Benzaldehyde: Lacks the methyl groups, making it less reactive in electrophilic substitution reactions.
p-Tolualdehyde: Has a single methyl group at the para position, resulting in different reactivity and physical properties.
m-Tolualdehyde: Similar structure but with a single methyl group at the meta position, affecting its chemical behavior.
Uniqueness: 3,4-Xylylacetaldehyde is unique due to the presence of two methyl groups on the benzene ring, which significantly influence its reactivity and physical properties. These methyl groups activate the aromatic ring towards electrophilic substitution and affect the compound’s boiling point, density, and solubility.
Biological Activity
3,4-Xylylacetaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic aldehyde with the molecular formula . Its structure consists of a xylyl group (derived from xylene) attached to an acetaldehyde moiety. This configuration is significant as it influences the compound's reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that aldehydes, including this compound, exhibit antimicrobial properties. This activity may be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Cytotoxic Effects : Research has shown that certain aldehydes can induce cytotoxicity in various cell lines. The mechanism often involves the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : Aldehydes can act as inhibitors for various enzymes, particularly aldehyde dehydrogenases (ALDHs). Inhibition of these enzymes can affect metabolic pathways and has implications in cancer biology and drug metabolism.
Antimicrobial Activity
A study evaluating the antimicrobial effects of various aldehydes found that this compound demonstrated significant inhibitory activity against specific bacterial strains. The minimal inhibitory concentration (MIC) was determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| This compound | 30 | Escherichia coli |
This suggests its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical applications.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 5 |
| 50 | 60 | 25 |
| 100 | 30 | 55 |
These results indicate that higher concentrations lead to increased cytotoxicity and apoptosis, highlighting its potential as a chemotherapeutic agent.
Enzyme Inhibition
Research on enzyme inhibition revealed that this compound acts as an inhibitor of ALDH enzymes. This inhibition can lead to accumulation of toxic aldehydes in cells, which may have therapeutic implications in cancer treatment where ALDH activity contributes to drug resistance.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial tested the efficacy of a formulation containing this compound against bacterial infections in patients with chronic wounds. Results showed a significant reduction in bacterial load compared to control treatments.
- Case Study on Cancer Cell Lines : A laboratory study investigated the effects of varying concentrations of this compound on breast cancer cell lines. The findings suggested that the compound could enhance the efficacy of conventional chemotherapy by inhibiting ALDH activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
